2-(2-Methoxyphenyl)thiazolidine
Overview
Description
2-(2-Methoxyphenyl)thiazolidine is a compound with the molecular formula C10H13NOS . It’s a derivative of thiazolidine, a five-membered heterocyclic compound with sulfur at the first position and nitrogen at the third position .
Synthesis Analysis
Thiazolidine derivatives, including 2-(2-Methoxyphenyl)thiazolidine, can be synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of 2-(2-Methoxyphenyl)thiazolidine includes a five-membered thiazolidine ring attached to a methoxyphenyl group . The presence of sulfur in the ring enhances the compound’s pharmacological properties .Chemical Reactions Analysis
Thiazolidine derivatives can undergo various chemical reactions. For instance, they can react with 1,2-aminothiols and aldehydes to form a thiazolidine product that remains stable and does not require any catalyst .Scientific Research Applications
Medicinal Importance and Structural Characterization
2-(2-Methoxyphenyl)thiazolidine, referred to as 2mmpT in some studies, is noted for its medicinal significance. The thiazolidine ring, a crucial part of the compound, is also an active part of penicillin. Research has delved into the synthesis and crystallization of 2mmpT, revealing its needle-shaped crystal structure. X-ray diffraction techniques have been utilized to determine that the crystal is monoclinic, with specific unit cell parameters. Additionally, IR absorption spectrum analysis has identified characteristic peaks, and proton magnetic resonance (PMR) spectrum studies support the proposed structure of the compound (Raju, Eswaramoorthy, Umarani, & Rajalingam, 1989).
Application in Organic Solar Cells
In the field of organic solar cells (OSCs), a derivative of thiazolidine named (2-thioxo-3-N-(2-methoxyphenyl) thiazolidin-4-one), also known as TH-2, has been synthesized and characterized. This compound exhibits significant potential as an electron donor in OSCs, with studies showing a power conversion efficiency of up to 0.49% when coupled with certain materials. This efficiency is achieved through the absorption range broadening of the OSCs, highlighting the compound's application in renewable energy technologies (Toumi, Khelil, Bernède, Mouchaal, Djafri, Toubal, Hellal, & Cattin, 2015).
Antimicrobial Properties
Thiazolidine derivatives, including variants of 2-(2-Methoxyphenyl)thiazolidine, have been synthesized and evaluated for their antimicrobial properties. For instance, some novel thiazolidin-4-ones have been characterized and shown to possess potent antimicrobial activity against various pathogenic strains. This highlights the compound's potential application in the development of new antimicrobial agents (Kavitha, Basappa, Swamy, Mantelingu, Doreswamy, Sridhar, Prasad, & Rangappa, 2006).
Antitumor Growth and Metastasis Agents
In cancer research, certain 2,3-diaryl-4-thiazolidinone derivatives have been synthesized and evaluated for their antiproliferative properties against cancer cell lines. A specific derivative, 2-(3-(arylalkyl amino carbonyl)phenyl)-3-(2-methoxyphenyl)-4-thiazolidinone, has shown promising inhibitory effects on tumor cell proliferation and migration, suggesting its potential as an anticancer agent (Wu, Yu, Yang, Li, Wang, Zhou, Qin, Li, Luo, Yi, Liu, & Chen, 2014).
Catalytic Properties
2-Aryl- and 2-furyl-4-carboxy-1,3-thiazolidines, which include 2-(2-Methoxyphenyl)thiazolidine derivatives, have been synthesized and analyzed for their spectral properties and conformation. These compounds have shown significant catalytic properties in reactions such as acetophenone hydrosilylation with diphenylsilane. The nature and position of substituents in the thiazolidine ring have been found to influence their effectiveness as catalysts (Skvortsov, Uvarov, Vekki, Studentsov, & Skvortsov, 2010).
Future Directions
properties
IUPAC Name |
2-(2-methoxyphenyl)-1,3-thiazolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-12-9-5-3-2-4-8(9)10-11-6-7-13-10/h2-5,10-11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPJOKSJGDFDBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2NCCS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60961209 | |
Record name | 2-(2-Methoxyphenyl)-1,3-thiazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60961209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)thiazolidine | |
CAS RN |
40790-78-1 | |
Record name | Thiazolidine, 2-(o-methoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040790781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Methoxyphenyl)-1,3-thiazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60961209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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